![molecular formula C19H26ClN5O2 B5196859 1-(2-chlorobenzyl)-N-[5-(4-morpholinyl)pentyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5196859.png)
1-(2-chlorobenzyl)-N-[5-(4-morpholinyl)pentyl]-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-N-[5-(4-morpholinyl)pentyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is commonly referred to as CBTR and belongs to the class of triazole derivatives. CBTR has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of CBTR involves the inhibition of specific enzymes that are involved in various biological processes. CBTR inhibits the activity of enzymes such as topoisomerase I and II, which are essential for DNA replication and cell division. CBTR also inhibits the activity of histone deacetylases, which play a crucial role in gene expression and cellular differentiation.
Biochemical and Physiological Effects:
CBTR has been shown to have various biochemical and physiological effects in vitro and in vivo. CBTR has been shown to induce apoptosis, or programmed cell death, in cancer cells. CBTR has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. Additionally, CBTR has been shown to have anti-inflammatory effects and to modulate the immune response.
実験室実験の利点と制限
One of the advantages of CBTR for lab experiments is its high potency and specificity. CBTR has been shown to have a high affinity for its target enzymes, which makes it an effective tool for studying their biological functions. However, one of the limitations of CBTR is its potential toxicity. CBTR has been shown to have cytotoxic effects on normal cells, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on CBTR. One area of research is the development of more potent and selective CBTR analogs. Another area of research is the investigation of the potential therapeutic applications of CBTR in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to better understand the mechanism of action of CBTR and its potential side effects.
合成法
The synthesis of CBTR involves the reaction between 2-chlorobenzyl bromide and 5-(4-morpholinyl)pentylamine in the presence of triazole and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of CBTR is typically around 60%, and the purity of the compound is confirmed using NMR and mass spectrometry.
科学的研究の応用
CBTR has been studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of CBTR is in the field of cancer research. CBTR has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to have anti-tumor effects in vivo. CBTR achieves this by inhibiting the activity of certain enzymes that are essential for cancer cell growth.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(5-morpholin-4-ylpentyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN5O2/c20-17-7-3-2-6-16(17)14-25-15-18(22-23-25)19(26)21-8-4-1-5-9-24-10-12-27-13-11-24/h2-3,6-7,15H,1,4-5,8-14H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXLRZHIRQFXHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCNC(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one](/img/structure/B5196776.png)
![methyl 4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5196783.png)

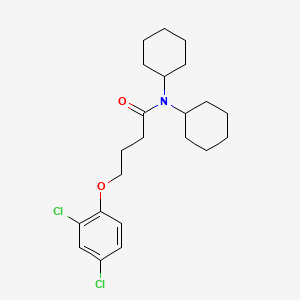
![5-{[5-(phenylthio)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5196798.png)
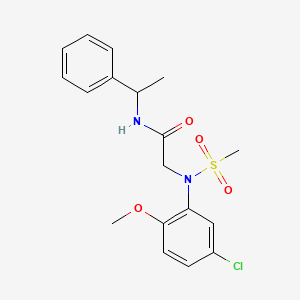
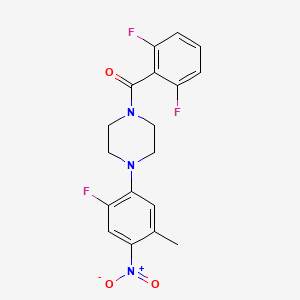


![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]nicotinamide](/img/structure/B5196833.png)
![N-(1-isopropyl-2-methylpropyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5196844.png)
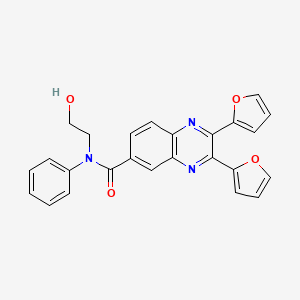
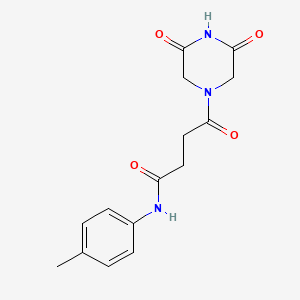
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5196876.png)